REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[F:9].C([Mg]Cl)(C)C.[Cl:15][CH2:16][CH2:17][C:18](Cl)=[O:19]>C1COCC1.[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:15][CH2:16][CH2:17][C:18]([C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[F:9])=[O:19] |f:4.5.6,^1:32,34,53,72|
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=CC(=C1)Cl)F
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Name
|
|
Quantity
|
28.9 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5.01 mL
|
Type
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reactant
|
Smiles
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C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
0.981 mL
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Type
|
reactant
|
Smiles
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ClCCC(=O)Cl
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Name
|
|
Quantity
|
2.89 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
20.44 mL
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Type
|
catalyst
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Smiles
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[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0.276 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction was stirred at rt
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 40 min
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Duration
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40 min
|
Type
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STIRRING
|
Details
|
the reaction was stirred for 2 h at 0° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with 3 N HCl
|
Type
|
ADDITION
|
Details
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diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a grainy yellow liquid, which
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Type
|
CUSTOM
|
Details
|
was purified
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)C1=C(C=CC(=C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.405 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |